molecular formula C13H13Cl2N3 B11775694 2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine

2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine

Cat. No.: B11775694
M. Wt: 282.17 g/mol
InChI Key: CVLASPRHISNAPR-UHFFFAOYSA-N
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Description

2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine is an organic compound with the molecular formula C13H13Cl2N3 This compound features a benzene ring substituted with two chlorine atoms and a pyridine ring attached via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine typically involves the reaction of 2,6-dichlorobenzene-1,4-diamine with 2-(pyridin-2-yl)ethyl halides under inert conditions. Common solvents used in this reaction include dimethylformamide (DMF) and chlorinated hydrocarbons . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism by which 2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both chlorine and pyridine moieties.

Properties

Molecular Formula

C13H13Cl2N3

Molecular Weight

282.17 g/mol

IUPAC Name

2,6-dichloro-1-N-(2-pyridin-2-ylethyl)benzene-1,4-diamine

InChI

InChI=1S/C13H13Cl2N3/c14-11-7-9(16)8-12(15)13(11)18-6-4-10-3-1-2-5-17-10/h1-3,5,7-8,18H,4,6,16H2

InChI Key

CVLASPRHISNAPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC2=C(C=C(C=C2Cl)N)Cl

Origin of Product

United States

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